

(2-Chloro-3,5-difluorophenyl)boronic acid

literature review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(2-Chloro-3,5-difluorophenyl)boronic acid
Cat. No.:	B1404663

[Get Quote](#)

An In-depth Technical Guide to **(2-Chloro-3,5-difluorophenyl)boronic acid**: Synthesis, Reactivity, and Applications

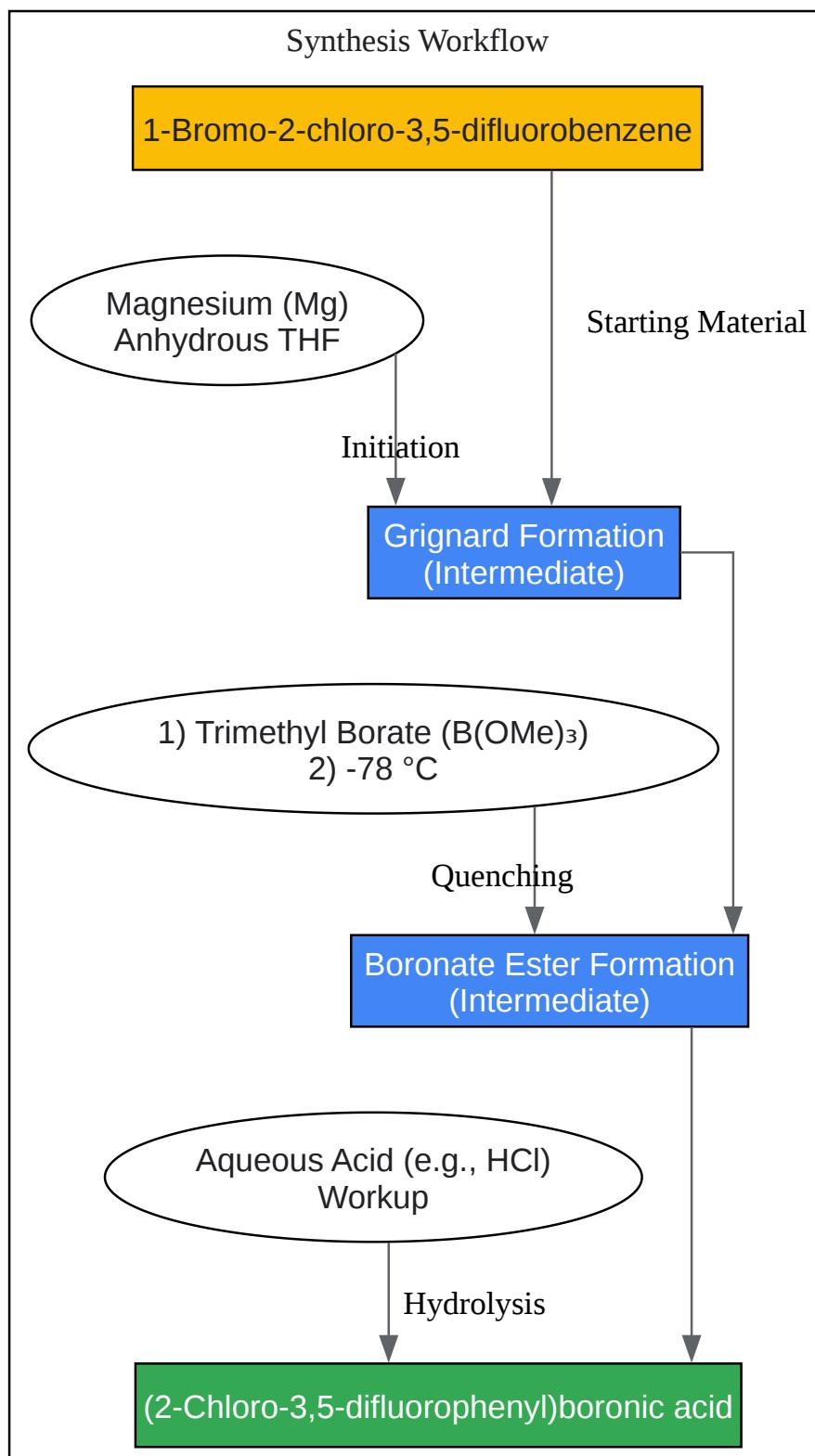
Abstract

(2-Chloro-3,5-difluorophenyl)boronic acid is a synthetically valuable organoboron compound that serves as a critical building block in modern organic chemistry, particularly in the fields of medicinal chemistry and materials science. The specific arrangement of its substituents—a chlorine atom and two fluorine atoms on the phenyl ring—imparts unique electronic properties and steric influences that are highly sought after in the design of complex molecules. The chloro group provides an additional vector for diversification, while the fluorine atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions. This guide provides a comprehensive technical overview of its synthesis, core reactivity in Suzuki-Miyaura cross-coupling reactions, and its applications for researchers, scientists, and drug development professionals. Detailed, field-proven protocols are presented alongside a discussion of the underlying chemical principles to ensure both practical utility and a thorough understanding of this versatile reagent.

Introduction to (2-Chloro-3,5-difluorophenyl)boronic acid

Arylboronic acids are a cornerstone of modern synthetic chemistry, primarily due to their stability, low toxicity, and exceptional utility in palladium-catalyzed cross-coupling reactions.^[1] **(2-Chloro-3,5-difluorophenyl)boronic acid** emerges as a particularly strategic reagent. Its trifunctionalized aromatic ring offers a pre-packaged set of physicochemical properties beneficial for drug discovery. Fluorine substitution is a well-established strategy to enhance metabolic stability and binding affinity, while the chlorine atom can serve as a handle for further synthetic transformations or as a key pharmacophoric element.^[2] This compound is therefore an invaluable tool for introducing this specific substituted phenyl moiety into larger, more complex molecular architectures.

Table 1: Physicochemical Properties of **(2-Chloro-3,5-difluorophenyl)boronic acid**


Property	Value	Source
CAS Number	864759-63-7	[3]
Molecular Formula	C ₆ H ₄ BClF ₂ O ₂	[3]
Molecular Weight	192.36 g/mol	Calculated
Appearance	Solid (Typically white to off-white powder)	[3]
Purity	Typically ≥95%	[3]
Storage Conditions	Inert atmosphere, 2-8°C	[3]

Synthesis of **(2-Chloro-3,5-difluorophenyl)boronic acid**

Synthetic Pathway Overview

The most common and reliable method for synthesizing arylboronic acids, including the title compound, is through the reaction of an organometallic intermediate with a trialkyl borate ester, followed by acidic hydrolysis. The organometallic species is typically an organolithium or a Grignard reagent, formed from the corresponding aryl halide. The Grignard-based approach often provides a good balance of reactivity and operational simplicity. The process begins with the formation of a Grignard reagent from a suitable precursor, such as 1-bromo-2-chloro-3,5-

difluorobenzene, which is then quenched with a borate ester like trimethyl borate at low temperatures to form a boronate ester intermediate. Subsequent acidic workup hydrolyzes the ester to yield the final boronic acid.

[Click to download full resolution via product page](#)

Caption: Grignard-based synthesis of **(2-Chloro-3,5-difluorophenyl)boronic acid**.

Detailed Experimental Protocol: Grignard-Based Synthesis

This protocol is adapted from established procedures for the synthesis of analogous fluorinated phenylboronic acids.^{[4][5]} All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials:

- 1-Bromo-2-chloro-3,5-difluorobenzene (1.0 equiv)
- Magnesium turnings (1.2 equiv)
- Iodine (1 crystal, as initiator)
- Anhydrous Tetrahydrofuran (THF)
- Trimethyl borate (1.5 equiv)
- 1 M Hydrochloric Acid (HCl)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

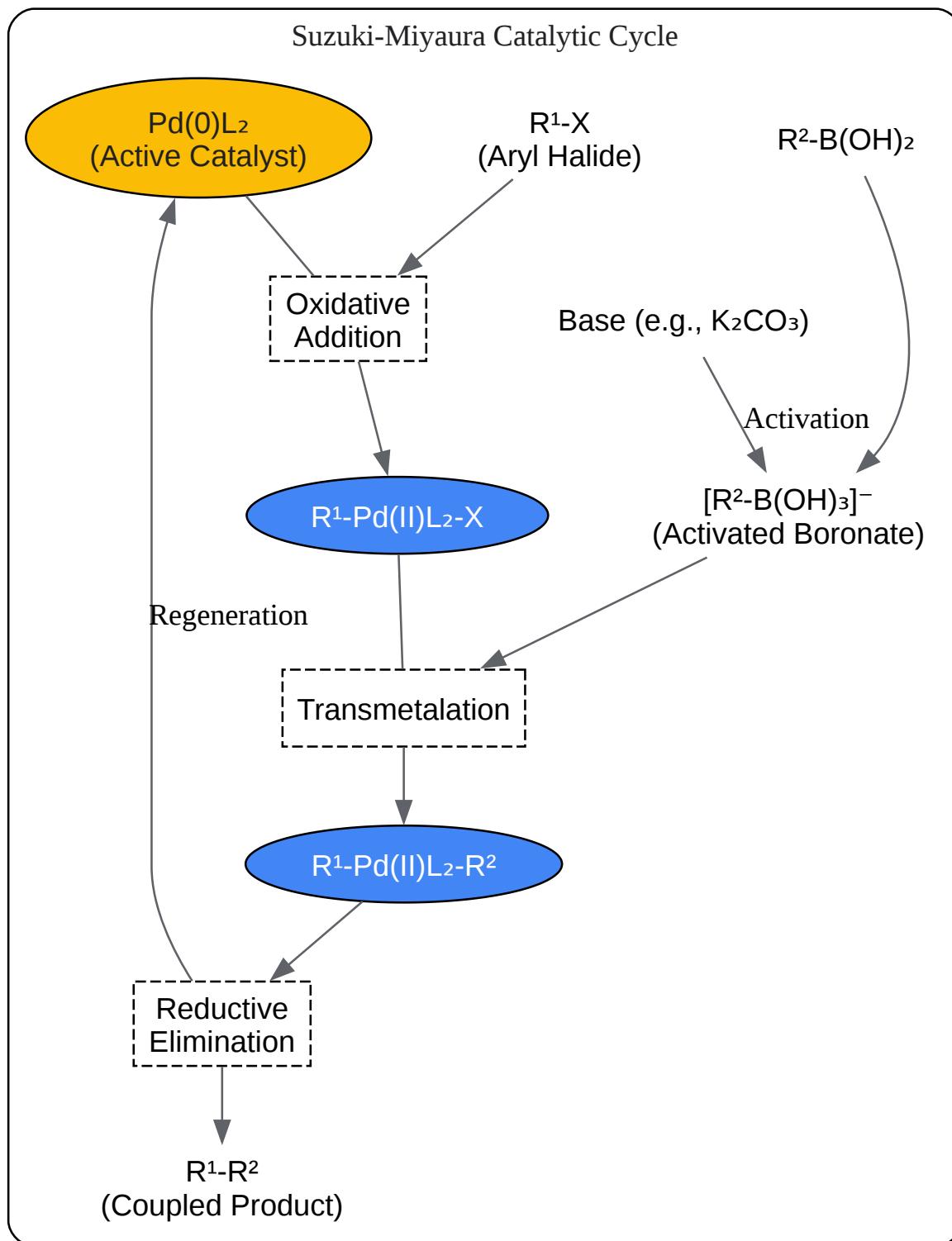
Procedure:

- Apparatus Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Maintain the system under a positive pressure of inert gas.
- Grignard Reagent Formation:
 - Add magnesium turnings and a single crystal of iodine to the flask.
 - Add enough anhydrous THF to cover the magnesium.

- Dissolve 1-bromo-2-chloro-3,5-difluorobenzene in anhydrous THF and add it to the dropping funnel.
 - Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction is initiated upon the disappearance of the iodine color and gentle refluxing. If necessary, gentle heating can be applied to start the reaction.
 - Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.
- Borylation:
 - In a separate flame-dried flask, dissolve trimethyl borate in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.
 - Transfer the prepared Grignard reagent to the cold trimethyl borate solution via cannula, dropwise, while maintaining the internal temperature below -60 °C.
 - After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
 - Workup and Isolation:
 - Cool the reaction mixture to 0 °C in an ice bath and slowly quench it by adding 1 M aqueous HCl until the solution is acidic (pH ~1-2). Stir vigorously for 30 minutes.
 - Transfer the mixture to a separatory funnel. Separate the organic layer.
 - Extract the aqueous layer with ethyl acetate (3x).
 - Combine all organic layers, wash with brine, dry over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure to yield the crude boronic acid.
 - Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Causality and Experimental Choices

- Inert Atmosphere and Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources like water and oxygen. The exclusion of air and moisture is critical to prevent quenching of the reagent and to maximize yield.[4]
- Low-Temperature Borylation: The reaction of the Grignard reagent with the borate ester is highly exothermic. Maintaining a very low temperature (-78 °C) is crucial to prevent over-addition, where the initially formed boronate ester is attacked by a second equivalent of the Grignard reagent, leading to the formation of undesired borinic and boronic acid byproducts.
- Acidic Workup: The hydrolysis of the boronate ester to the boronic acid is facilitated by an acidic environment. The acid also serves to dissolve the magnesium salts (Mg(OH)Cl) formed during the quenching step, simplifying the extraction process.


Chemical Reactivity and Applications

The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **(2-Chloro-3,5-difluorophenyl)boronic acid** is its use as a coupling partner in the Suzuki-Miyaura reaction.[6][7] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organohalide (or triflate), offering a powerful and versatile method for constructing biaryl and substituted aromatic systems.[8][9]

Mechanism Overview: The catalytic cycle of the Suzuki reaction is generally understood to involve three key steps:[6][7]

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R^1-X), forming a Pd(II) intermediate.
- Transmetalation: The organic group from the boronic acid (R^2) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
- Reductive Elimination: The two organic fragments (R^1 and R^2) are eliminated from the palladium center, forming the desired C-C bond (R^1-R^2) and regenerating the Pd(0) catalyst.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

This general procedure is effective for many couplings involving aryl chlorides and bromides.^[8]

^[9] Optimization of the catalyst, ligand, base, and solvent is often necessary for challenging substrates.

Materials:

- Aryl or heteroaryl halide (1.0 equiv)
- **(2-Chloro-3,5-difluorophenyl)boronic acid** (1.2–1.5 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{OAc})_2$, or a pre-catalyst, 1-5 mol%)
- Ligand (if required, e.g., XPhos, SPhos, 2-10 mol%)
- Base (e.g., K_2CO_3 , K_3PO_4 , Cs_2CO_3 , 2.0–3.0 equiv)
- Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF/H₂O mixture)

Procedure:

- Reaction Setup: To a dry reaction vessel, add the aryl halide, **(2-Chloro-3,5-difluorophenyl)boronic acid**, the palladium catalyst, ligand (if used), and the base.
- Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
- Solvent Addition: Add the degassed solvent via syringe.
- Reaction: Stir the mixture at the desired temperature (from room temperature to reflux, typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

- Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Fluorinated Arylboronic Acids[8]

Aryl Halide	Catalyst (mol%)	Ligand (mol%)	Base (equiv.)	Solvent	Temp (°C)	Yield (%)
4-Chloroanisole	Pd(OAc) ₂ (2)	XPhos (4)	K ₃ PO ₄ (2)	THF/H ₂ O (2:1)	RT	>95
4-Bromotoluene	[Pd(cinnamyl)Cl] ₂ (1)	XPhos (2)	K ₃ PO ₄ (2)	THF/H ₂ O (2:1)	RT	96
2-Bromopyridine	Pd(OAc) ₂ (2)	SPhos (4)	K ₃ PO ₄ (2)	THF/H ₂ O (2:1)	40	89
4,7-Dichlorquinoline	Pd(OAc) ₂ (10)	-	K ₂ CO ₃ (3)	Dioxane/H ₂ O (4:1)	100	75

Note: This table summarizes data for analogous fluorinated boronic acids. Conditions should be optimized for each specific reaction involving (2-Chloro-3,5-difluorophenyl)boronic acid.

Impact in Drug Discovery

The introduction of the (2-chloro-3,5-difluoro)phenyl moiety can profoundly influence the properties of a bioactive molecule. Boronic acids themselves have found direct application in FDA-approved drugs like the proteasome inhibitor Bortezomib and the β -lactamase inhibitor Vaborbactam.[\[1\]](#)[\[10\]](#) More commonly, they serve as intermediates. The specific substitutions on this reagent are key:

- Fluorine Atoms: Act as bioisosteres for hydrogen but with significantly different electronic properties. They can increase metabolic stability by blocking sites of oxidative metabolism and enhance binding affinity by participating in favorable electrostatic interactions (e.g., with backbone amides in a protein active site).[\[2\]](#)
- Chlorine Atom: Increases lipophilicity and can engage in halogen bonding, a specific non-covalent interaction that can contribute to binding affinity and selectivity. It also provides a potential site for late-stage functionalization.

Safety and Handling

Boronic acids are generally stable solids but should be handled with appropriate care.

- Irritant: **(2-Chloro-3,5-difluorophenyl)boronic acid**, like many boronic acids, is classified as an irritant to the skin, eyes, and respiratory system.[\[11\]](#)
- Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood to avoid inhalation of dust.
- Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere, as some boronic acids can undergo dehydration to form cyclic boroxine anhydrides upon prolonged storage or heating.[\[11\]](#)[\[12\]](#)

Conclusion

(2-Chloro-3,5-difluorophenyl)boronic acid is a high-value, strategically designed building block for chemical synthesis. Its utility is centered on its efficacy in Suzuki-Miyaura cross-coupling reactions, which provides a direct and reliable route to complex molecular architectures. The compound's unique substitution pattern offers medicinal chemists a powerful

tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide has provided the essential technical knowledge for its synthesis, handling, and application, empowering researchers to leverage its full potential in the advancement of science and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (4-Chloro-3,5-difluorophenyl)boronic acid | 864759-63-7 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. 3,5-Difluorophenylboronic acid = 95 156545-07-2 [sigmaaldrich.com]
- 12. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [(2-Chloro-3,5-difluorophenyl)boronic acid literature review]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1404663#2-chloro-3-5-difluorophenyl-boronic-acid-literature-review>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com